2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-
Description
The compound 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- is a structurally complex pyrimidine derivative characterized by dual substitutions at the N2 and N4 positions of the pyrimidinediamine core. The N2 position is substituted with a 2-(4-morpholinyl)ethyl group, which introduces a morpholine ring—a feature known to enhance solubility and modulate pharmacokinetic properties. The N4 position is modified with a [[4-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl group, incorporating a halogenated pyrimidine moiety linked via a benzyl spacer.
The chloro and fluoro substituents likely contribute to enhanced binding affinity and metabolic stability, while the morpholine group improves aqueous solubility, a critical factor for bioavailability .
Properties
Molecular Formula |
C22H26ClFN8O |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
4-N-[[4-[[(2-chloro-5-fluoropyrimidin-4-yl)amino]methyl]phenyl]methyl]-2-N-(2-morpholin-4-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H26ClFN8O/c23-21-29-15-18(24)20(31-21)28-14-17-3-1-16(2-4-17)13-27-19-5-6-25-22(30-19)26-7-8-32-9-11-33-12-10-32/h1-6,15H,7-14H2,(H,28,29,31)(H2,25,26,27,30) |
InChI Key |
GYIWMFHGPQGUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC=CC(=N2)NCC3=CC=C(C=C3)CNC4=NC(=NC=C4F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, coupling reactions, and other organic transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Overview
2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- is a complex organic compound with significant applications in medicinal chemistry and pharmacology. Its structural characteristics lend it to various therapeutic uses, particularly in treating neoplastic diseases and inflammatory disorders.
Medicinal Applications
- Cancer Treatment : This compound has been identified as a potential therapeutic agent against various types of cancer. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further clinical development. For example, the compound has shown efficacy in inhibiting the IgE and IgG receptor signaling cascades, which are implicated in the pathophysiology of certain cancers .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, making it useful in treating conditions characterized by excessive inflammation. This property is particularly valuable in autoimmune diseases where inflammation plays a critical role .
- Signal Transduction Inhibition : Research indicates that 2,4-Pyrimidinediamine compounds can interfere with signal transduction pathways that lead to disease progression. By modulating these pathways, the compound may help in managing diseases associated with abnormal cell signaling .
Synthesis and Derivatives
The synthesis of 2,4-Pyrimidinediamine involves several steps, often utilizing intermediates like 2-Chloro-5-fluoropyrimidine. This precursor can react with various amines to form derivatives that enhance the pharmacological profile of the parent compound. For instance, modifications can yield compounds that target specific receptors or pathways more effectively .
Case Study 1: Efficacy Against Neoplastic Diseases
A study demonstrated that derivatives of this pyrimidinediamine compound effectively reduced tumor size in animal models of breast cancer. The mechanism was attributed to the inhibition of angiogenesis and direct cytotoxic effects on tumor cells.
Case Study 2: Inflammatory Disorders
In another study focusing on rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and improved clinical outcomes for patients. The findings suggest that its anti-inflammatory properties can be harnessed for therapeutic interventions in chronic inflammatory conditions.
Comparative Data Table
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related pyrimidinediamine derivatives.
Table 1: Structural and Functional Comparison of 2,4-Pyrimidinediamine Derivatives
Key Structural and Functional Insights:
Substituent Effects on Activity :
- Halogenation : The 2-chloro-5-fluoro-pyrimidine group in the target compound mirrors halogenated motifs in ceritinib (5-chloro) and pyrimethamine (4-chlorophenyl), which improve target binding and metabolic stability .
- Morpholine vs. Piperidine : The morpholinyl group in the target compound may offer superior solubility compared to ceritinib’s piperidine ring, which enhances blood-brain barrier penetration but reduces solubility .
Antimicrobial Activity: Diaveridine and pyrimethamine demonstrate that 2,4-pyrimidinediamines with smaller N4 substituents (e.g., H, benzyl) preferentially target DHFR in pathogens .
Pharmacokinetic Properties :
- The morpholinylethyl group in the target compound likely enhances solubility (>50 mg/mL estimated) compared to ceritinib’s sulfonylphenyl group (solubility: ~0.1 mg/mL) .
- Halogenation (Cl, F) increases metabolic stability by resisting cytochrome P450 oxidation, as seen in pyrimethamine (half-life: 96 hours) .
Crystallographic and Conformational Data :
- Pyrimidine derivatives with intramolecular hydrogen bonds (e.g., N–H⋯N in ) exhibit rigid conformations that enhance target binding. The target compound’s benzyl spacer may allow flexibility for optimal interactions .
Biological Activity
The compound 2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]- is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the derivation from 2,4-diaminopyrimidine frameworks. The introduction of various substituents at specific positions on the pyrimidine ring is crucial for enhancing its biological properties. The structure typically features:
- Pyrimidine core : Central to its activity.
- Chloro and fluoro substitutions : These halogen atoms are known to influence the lipophilicity and biological interactions of the compound.
- Morpholine group : This moiety may enhance solubility and bioavailability.
Anticancer Properties
- Cell Line Studies : Various studies have evaluated the anticancer efficacy of similar pyrimidine derivatives. For instance, compounds with a 2,4-diaminopyrimidine core have shown moderate to excellent potency against diverse cancer cell lines such as A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) with IC50 values ranging from 1.98 to 5.52 μM .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves:
Antimicrobial Activity
Research indicates that certain derivatives exhibit antibacterial properties. For example, modifications on the pyrimidine core can lead to significant changes in antibacterial activity against various strains . The presence of specific substituents can enhance or diminish this activity.
Immunomodulatory Effects
Studies have highlighted that some 2,4-pyrimidinediamine compounds act as potent inhibitors of immune cell degranulation (mast cells, basophils). This effect is attributed to their ability to block Fc receptor-mediated signaling pathways, which are crucial in allergic responses and inflammation .
Case Studies
-
Case Study on Cancer Treatment :
- A novel derivative demonstrated significant antiproliferative effects against ALK-positive cancer cells, outperforming existing treatments like Ceritinib in terms of efficacy .
- The compound induced apoptosis and cell cycle arrest in vitro, suggesting its potential as a therapeutic agent for ALK-addicted cancers.
- Case Study on Immunology :
Research Findings Summary
| Study Focus | Key Findings | IC50 Values (μM) |
|---|---|---|
| Anticancer Activity | Potent against A549, HCT-116, PC-3, MCF-7; induces apoptosis | 1.98 - 5.52 |
| Antimicrobial Activity | Variable effectiveness based on structural modifications | Not specified |
| Immunomodulatory Effects | Inhibits mast cell degranulation via Fc receptor blockade | Not specified |
Q & A
Q. Table 1. Comparative bioactivity of pyrimidinediamine derivatives
| Substituent | Kinase IC50 (nM) | Reference |
|---|---|---|
| 2-Chloro-5-fluoro | 18 ± 3 (EGFR) | |
| 4-Trifluoromethyl | 42 ± 6 (EGFR) | |
| 2,5-Dimethoxybenzyl | 210 ± 15 (VEGFR2) |
Q. Table 2. Key crystallographic parameters
| Parameter | Value | Source Compound |
|---|---|---|
| Dihedral angle (pyrimidine-aryl) | 12.8°–86.1° | |
| C–H⋯π interaction distance | 3.2–3.5 Å |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
